molecular formula C25H22N6O2 B285088 N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B285088
M. Wt: 438.5 g/mol
InChI Key: ZFUZYHUCRIAFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, commonly known as MPTP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MPTP belongs to the class of pyrimidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cell growth and division. MPTP has been found to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell signaling pathways. MPTP has also been found to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
MPTP has been found to exhibit a wide range of biochemical and physiological effects. MPTP has been found to exhibit potent inhibitory activity against several enzymes involved in cell growth and division, making it a potential candidate for cancer therapy. MPTP has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPTP has several advantages and limitations for lab experiments. One of the main advantages of MPTP is its potent inhibitory activity against several enzymes involved in cell growth and division, making it a potential candidate for cancer therapy. Another advantage of MPTP is its neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of MPTP is its cytotoxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of MPTP. One of the future directions is the development of MPTP analogs with improved potency and selectivity against specific enzymes. Another future direction is the investigation of the neuroprotective effects of MPTP in animal models of neurodegenerative diseases. Additionally, the potential use of MPTP in combination with other drugs for cancer therapy should be investigated.
Conclusion:
In conclusion, MPTP is a chemical compound that has been extensively researched for its potential use in various scientific applications. MPTP exhibits potent inhibitory activity against several enzymes involved in cell growth and division, making it a potential candidate for cancer therapy. MPTP also exhibits neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, the cytotoxicity of MPTP may limit its use in certain experiments. There are several future directions for the research of MPTP, including the development of MPTP analogs with improved potency and selectivity against specific enzymes and the investigation of the neuroprotective effects of MPTP in animal models of neurodegenerative diseases.

Synthesis Methods

MPTP can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-aminopyridine with ethyl 4-oxo-2-phenylbutanoate in the presence of triethylamine. The resulting product is then treated with 4-methoxybenzoyl chloride and ammonium carbonate to obtain MPTP. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.

Scientific Research Applications

MPTP has been extensively researched for its potential use in various scientific applications, including drug discovery, cancer research, and neuropharmacology. MPTP has been found to exhibit potent inhibitory activity against several enzymes, including tyrosine kinases and cyclin-dependent kinases, which are involved in the regulation of cell growth and division. MPTP has also been found to exhibit cytotoxic activity against several cancer cell lines, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C25H22N6O2/c1-16-21(24(32)28-19-8-10-20(33-2)11-9-19)22(17-12-14-26-15-13-17)31-25(27-16)29-23(30-31)18-6-4-3-5-7-18/h3-15,22H,1-2H3,(H,28,32)(H,27,29,30)

InChI Key

ZFUZYHUCRIAFBB-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3)C4=CC=NC=C4)C(=O)NC5=CC=C(C=C5)OC

SMILES

CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3)C4=CC=NC=C4)C(=O)NC5=CC=C(C=C5)OC

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=NC=C4)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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